2-(2,6-Difluoro-3-methylphenyl)butanoic acid
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Overview
Description
2-(2,6-Difluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H12F2O2 It is a fluorinated arylcarboxylic acid, which means it contains a benzene ring substituted with fluorine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-3-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds .
Scientific Research Applications
2-(2,6-Difluoro-3-methylphenyl)butanoic acid has several scientific research applications, including:
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-3-methylphenyl)butanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylbutanoic acid
- 3-Fluorophenylbutanoic acid
- 2,6-Difluorophenylacetic acid
Uniqueness
2-(2,6-Difluoro-3-methylphenyl)butanoic acid is unique due to the presence of two fluorine atoms and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-3-7(11(14)15)9-8(12)5-4-6(2)10(9)13/h4-5,7H,3H2,1-2H3,(H,14,15) |
InChI Key |
YYGMDYDPXFKXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1F)C)F)C(=O)O |
Origin of Product |
United States |
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